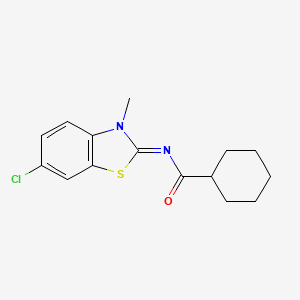

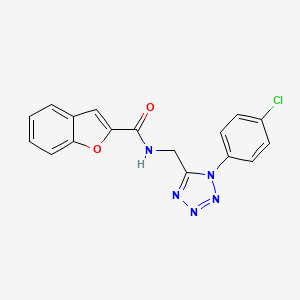

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, also known as CBZ-Cl, is a synthetic compound that has been widely studied for its potential applications in scientific research. CBZ-Cl belongs to the class of thiosemicarbazones, which are organic compounds that contain a thiosemicarbazide functional group. Thiosemicarbazones have been shown to possess a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.

Applications De Recherche Scientifique

- Targeting Mcl-1 : This compound has been investigated for its potential in overcoming cisplatin resistance in cancer cells. Cisplatin resistance often arises due to dysregulated apoptosis and enhanced DNA damage repair mechanisms. Researchers designed PtIV prodrugs based on this compound to specifically target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA repair .

- Cytotoxicity : The PtIV prodrugs demonstrated high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells. They effectively entered cancer cells, caused DNA damage, and downregulated Mcl-1, leading to a significant apoptotic response .

- Inhibition of DNA Repair Proteins : One of the PtIV prodrugs also downregulated DNA damage repair proteins RAD51 and BRCA2, inhibiting the formation of RAD51 foci. This disruption of homologous recombination represents a promising strategy to combat drug resistance .

- Insecticidal Activity : Although not widely explored, related compounds containing the benzothiazole moiety have shown favorable insecticidal potential. These molecules exhibited significant activity against pests such as the oriental armyworm and diamondback moth .

- Novel Derivatives : Researchers have synthesized novel derivatives of this compound, evaluating their pesticidal properties. While the specific compound mentioned may not be directly studied, it belongs to a class of related molecules with potential applications in pest control .

- Breakthrough in Design : The Mcl-1-targeted PtIV prodrugs represent a breakthrough in the design of platinum-based anticancer drugs. By simultaneously inhibiting apoptosis and DNA repair pathways, they offer a promising approach to overcoming resistance to cisplatin in chemotherapy .

Anticancer Potential

Pesticidal Properties

Chemical Synthesis and Evaluation

Drug Design and Multitalented Platinum-Based Anticancer Agents

Mécanisme D'action

Target of Action

The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis and promoting DNA damage repair .

Mode of Action

The compound is designed to interact with Mcl-1, inhibiting its function and thus promoting apoptosis and impairing DNA damage repair . This interaction disrupts the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways. By inhibiting Mcl-1, it promotes apoptosis and impairs the homologous recombination pathway, a major way to repair DNA double-strand breaks . This dual action on both apoptosis and DNA repair pathways is a promising approach to overcoming resistance in anticancer chemotherapy .

Pharmacokinetics

Similar compounds have been shown to exhibit high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The compound’s action results in DNA damage and a conspicuous apoptotic response in cancer cells . It also downregulates the DNA damage repair proteins RAD51 and BRCA2, inhibiting the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the ph of the environment, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWJSGKPBGQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B2432347.png)

![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2432355.png)

![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)

![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)